Dual Piperidine Scaffold vs. Mono-Piperidine Analog: Structural and Steric Differentiation
The target compound incorporates both an N-piperidinyl acetamide moiety and a 2,2,6,6-tetramethylpiperidin-4-yl amide group, creating a sterically congested dual piperidine architecture. By contrast, the closest mono-piperidine analog, N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide (CAS 40908-37-0), lacks the piperidin-1-yl substitution on the acetamide alpha-carbon [1]. The target compound has a molecular weight of 281.44 g/mol, XLogP3-AA of 1.8, and 2 hydrogen bond donors, compared to the mono-piperidine analog which has MW 198.31 g/mol and a different hydrogen bonding profile [1][2]. This structural difference alters conformational flexibility, steric bulk around the pharmacophore, and the capacity for bidentate hydrogen bonding interactions with calcium channel pore residues [3].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 281.44 g/mol; XLogP3-AA = 1.8; H-bond donors = 2; H-bond acceptors = 3; Rotatable bonds = 3 |
| Comparator Or Baseline | N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide (CAS 40908-37-0): MW = 198.31 g/mol; different H-bond donor/acceptor count |
| Quantified Difference | MW difference = 83.13 g/mol (42% larger); increased steric bulk and altered lipophilicity |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2025.09.15) |
Why This Matters
The 42% increase in molecular weight and altered lipophilicity profile substantially impact membrane permeability and target binding kinetics, meaning the two compounds cannot be used interchangeably in calcium channel assays.
- [1] PubChem Compound Summary CID 566967. 2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. https://pubchem.ncbi.nlm.nih.gov/compound/566967 View Source
- [2] PubChem Compound Summary for N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. CAS 40908-37-0. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] Pajouhesh H, Kaul R, Ding Y, Zhu Y, Zhang L, Chakka N, Grimwood M, Tan J, Zhou Y. N-piperidinyl acetamide derivatives as calcium channel blockers. US Patent 8,377,968 B2. February 19, 2013. Zalicus Pharmaceuticals Ltd. View Source
